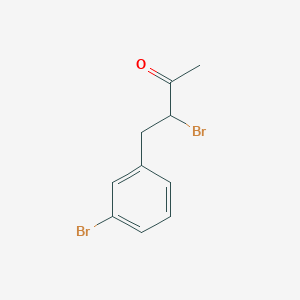

3-Bromo-4-(3-bromophenyl)butan-2-one

Description

3-Bromo-4-(3-bromophenyl)butan-2-one is a brominated aromatic ketone characterized by two bromine substituents: one at the C3 position of the butan-2-one backbone and another on the phenyl ring at the C4 position. Its molecular formula is C₁₀H₉Br₂O, with a molecular weight of 290.89 g/mol. The compound’s structure combines aromatic and aliphatic bromination, which influences its reactivity and physicochemical properties.

Synthesis: The compound can be synthesized via β-bromination of a precursor ketone. For example, β-bromination of nabumetone (a nonsteroidal anti-inflammatory drug) using pyridinium tribromide generates brominated intermediates like 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one . Similar methods may apply to 3-bromo-4-(3-bromophenyl)butan-2-one, where bromination occurs at the enolate-stabilized position.

Properties

Molecular Formula |

C10H10Br2O |

|---|---|

Molecular Weight |

305.99 g/mol |

IUPAC Name |

3-bromo-4-(3-bromophenyl)butan-2-one |

InChI |

InChI=1S/C10H10Br2O/c1-7(13)10(12)6-8-3-2-4-9(11)5-8/h2-5,10H,6H2,1H3 |

InChI Key |

HSEIKVVCFKXAPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC(=CC=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-bromo-4-(3-bromophenyl)butan-2-one with structurally analogous compounds, focusing on molecular features, applications, and research significance:

Key Comparative Insights:

Structural and Reactivity Differences: Halogenation: The presence of bromine in 3-bromo-4-(3-bromophenyl)butan-2-one increases its molecular weight and polarizability compared to non-halogenated analogs like 4-(p-tolyl)butan-2-one. Bromine also enhances electrophilic reactivity, making it suitable for substitution reactions . Aromatic Substitution: Compounds with hydroxyl groups (e.g., 4-(4-hydroxyphenyl)butan-2-one) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas halogenated analogs are more lipophilic .

Applications: Pharmaceutical Intermediates: Brominated ketones like 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one are critical in synthesizing drug metabolites . Fragrance Industry: Non-halogenated compounds (e.g., 4-(4-hydroxyphenyl)butan-2-one) dominate due to stricter safety regulations on halogenated aromatics .

For example, (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one is stored at -20°C to maintain stability .

Research Findings and Trends

- Metabolism Studies: Brominated butanones are pivotal in tracing metabolic pathways. For instance, 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one was identified as a nabumetone metabolite using NMR and MS techniques .

- Halogen Effects : The introduction of fluorine or chlorine (e.g., 3-bromo-4-(4-chloro-2-fluorophenyl)butan-2-one) alters electronic properties, impacting binding affinity in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.